1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both an amino group and a pyrrolidine-2,5-dione moiety makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of pyrrolidine-2,5-dione with 2-aminobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an anticonvulsant agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A structurally related compound with similar biological activity.
Pyrrolizine: Another nitrogen-containing heterocycle with potential pharmacological applications.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride is unique due to the presence of both an amino group and a pyrrolidine-2,5-dione moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
1-(2-aminobutyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-2-6(9)5-10-7(11)3-4-8(10)12;/h6H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIOMDIRKHLNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)CCC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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